molecular formula C4H7NO3 B10776642 2-Amino-4-oxobutanoic acid CAS No. 498-20-4

2-Amino-4-oxobutanoic acid

Cat. No.: B10776642
CAS No.: 498-20-4
M. Wt: 117.10 g/mol
InChI Key: HOSWPDPVFBCLSY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-oxobutanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides moderate to excellent yields for a wide range of substrates.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using recyclable chiral auxiliaries to form corresponding Ni(II) complexes with glycine Schiff base, which is then alkylated under basic conditions . This method is particularly useful for producing enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: N-bromophthalimide in aqueous acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: The major products include oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as 2-amino-4-hydroxybutanoic acid.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-oxobutanoic acid involves its role as a substrate in enzymatic reactions. It is known to interact with enzymes such as alanine-glyoxylate aminotransferase, catalyzing the transamination of glyoxylate to glycine . This interaction is crucial for glyoxylate detoxification and other metabolic processes.

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-oxobutanoic acid is unique due to its amino group, which allows it to participate in a wider range of biochemical reactions compared to its analogs. This makes it particularly valuable in research and industrial applications.

Properties

CAS No.

498-20-4

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

2-amino-4-oxobutanoic acid

InChI

InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)

InChI Key

HOSWPDPVFBCLSY-UHFFFAOYSA-N

Canonical SMILES

C(C=O)C(C(=O)O)N

Origin of Product

United States

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